N-phenyl-1-(thiophen-2-yl)cyclopentanecarboxamide
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Overview
Description
N-phenyl-1-(thiophen-2-yl)cyclopentanecarboxamide is a chemical compound with the molecular formula C16H17NOS and a molecular weight of 271.38. This compound has been studied for its antinociceptive properties, which are mediated through opioid receptors.
Preparation Methods
The synthesis of N-phenyl-1-(thiophen-2-yl)cyclopentanecarboxamide typically involves the reaction of cyclopentanecarboxylic acid with thiophene-2-ylamine and phenyl isocyanate under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
N-phenyl-1-(thiophen-2-yl)cyclopentanecarboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl and thiophene rings, using reagents such as halogens or alkylating agents.
Scientific Research Applications
N-phenyl-1-(thiophen-2-yl)cyclopentanecarboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: The compound’s interaction with opioid receptors makes it a subject of interest in biological studies related to pain management and analgesia.
Medicine: Its antinociceptive properties are being explored for potential therapeutic applications in pain relief.
Industry: The compound may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-phenyl-1-(thiophen-2-yl)cyclopentanecarboxamide involves its interaction with opioid receptors. By binding to these receptors, the compound modulates pain signals and produces antinociceptive effects. The molecular targets include the mu, delta, and kappa opioid receptors, and the pathways involved are related to the inhibition of pain signal transmission.
Comparison with Similar Compounds
N-phenyl-1-(thiophen-2-yl)cyclopentanecarboxamide can be compared with other similar compounds such as:
N-phenyl-1-(furan-2-yl)cyclopentanecarboxamide: This compound has a furan ring instead of a thiophene ring, which may result in different chemical and biological properties.
N-phenyl-1-(pyridin-2-yl)cyclopentanecarboxamide: The presence of a pyridine ring can influence the compound’s reactivity and interaction with biological targets.
N-phenyl-1-(benzofuran-2-yl)cyclopentanecarboxamide: The benzofuran ring adds additional aromaticity and may affect the compound’s stability and reactivity.
Properties
IUPAC Name |
N-phenyl-1-thiophen-2-ylcyclopentane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NOS/c18-15(17-13-7-2-1-3-8-13)16(10-4-5-11-16)14-9-6-12-19-14/h1-3,6-9,12H,4-5,10-11H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFRYMONSHCUGIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)C(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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